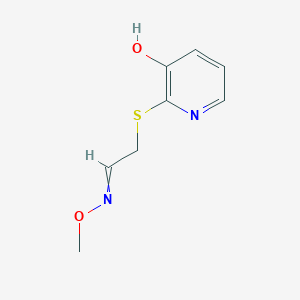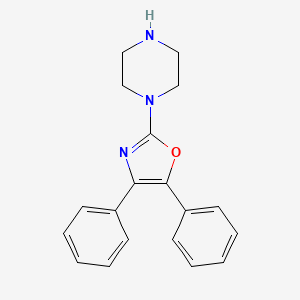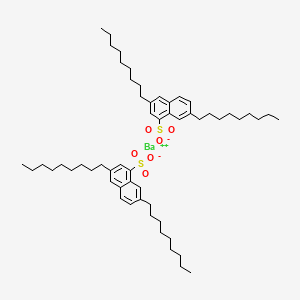
Naphthalenesulfonic Acid,Dinonyl-,Barium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalenesulfonic Acid, Dinonyl-, Barium Salt is an organometallic compound with the molecular formula C28H43BaO3S . It is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its role as a surfactant, dispersing agent, and rust preventive agent .
Preparation Methods
The synthesis of Naphthalenesulfonic Acid, Dinonyl-, Barium Salt typically involves the sulfonation of dinonylnaphthalene with concentrated sulfuric acid . The resulting sulfonic acid is then neutralized with barium hydroxide to form the barium salt . Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Naphthalenesulfonic Acid, Dinonyl-, Barium Salt undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The compound can undergo substitution reactions where the sulfonic acid group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Naphthalenesulfonic Acid, Dinonyl-, Barium Salt has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Naphthalenesulfonic Acid, Dinonyl-, Barium Salt involves its ability to interact with various molecular targets and pathways. As a surfactant, it reduces surface tension and enhances the solubility of hydrophobic compounds . In industrial applications, it forms a protective layer on metal surfaces, preventing oxidation and corrosion .
Comparison with Similar Compounds
Naphthalenesulfonic Acid, Dinonyl-, Barium Salt can be compared with other similar compounds such as:
Calcium Dinonylnaphthalenesulfonate: Similar in structure but uses calcium instead of barium, often used in similar applications.
Sodium Naphthalenesulfonate: A more water-soluble variant used primarily as a dispersing agent.
The uniqueness of Naphthalenesulfonic Acid, Dinonyl-, Barium Salt lies in its specific combination of properties, making it particularly effective in applications requiring both surfactant and rust preventive characteristics .
Properties
Molecular Formula |
C56H86BaO6S2 |
|---|---|
Molecular Weight |
1056.7 g/mol |
IUPAC Name |
barium(2+);3,7-di(nonyl)naphthalene-1-sulfonate |
InChI |
InChI=1S/2C28H44O3S.Ba/c2*1-3-5-7-9-11-13-15-17-24-19-20-26-21-25(18-16-14-12-10-8-6-4-2)23-28(27(26)22-24)32(29,30)31;/h2*19-23H,3-18H2,1-2H3,(H,29,30,31);/q;;+2/p-2 |
InChI Key |
KDQFOGJWCKFVFL-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCC1=CC2=C(C=C(C=C2C=C1)CCCCCCCCC)S(=O)(=O)[O-].CCCCCCCCCC1=CC2=C(C=C(C=C2C=C1)CCCCCCCCC)S(=O)(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


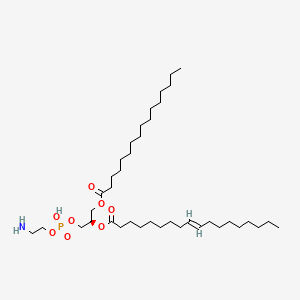

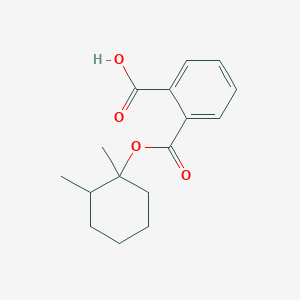
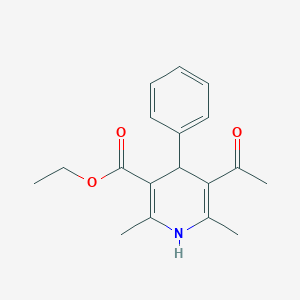

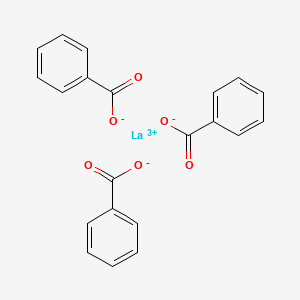
![6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine](/img/structure/B13816842.png)
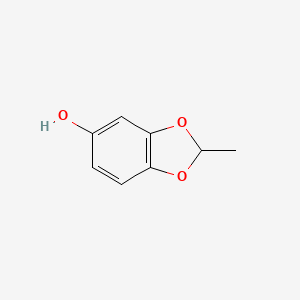
![2-[5-(1,3-Dihydro-1,3,3-trimethyl-2h-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-1,3,3-trimethyl-3h-indolium perchlorate](/img/structure/B13816861.png)

![(1S,5R)-1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B13816881.png)

